![molecular formula C13H21NO2 B2663969 Tert-butyl (1S,2R,4S,6R)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate CAS No. 2287248-00-2](/img/structure/B2663969.png)
Tert-butyl (1S,2R,4S,6R)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (1S,2R,4S,6R)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. 2.1.02,4]nonane-4-carboxylate.
Mechanism of Action
The mechanism of action of Tert-butyl (Tert-butyl (1S,2R,4S,6R)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate involves the inhibition of acetylcholinesterase. This results in an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Tert-butyl (this compound)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate include an increase in the levels of acetylcholine in the brain, which can lead to improved cognitive function. It has also been found to have antioxidant properties, which can protect against oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of Tert-butyl (Tert-butyl (1S,2R,4S,6R)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate for lab experiments include its potential applications in medicinal chemistry, particularly for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders. However, its limitations include the need for further research to determine its safety and efficacy, as well as its potential side effects.
Future Directions
There are several future directions for the study of Tert-butyl (Tert-butyl (1S,2R,4S,6R)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate. These include:
1. Further research to determine its safety and efficacy as a potential drug for the treatment of Alzheimer's disease and other neurological disorders.
2. Investigation of its potential applications in other areas of medicinal chemistry.
3. Study of its mechanism of action and potential side effects.
4. Development of new synthesis methods for Tert-butyl (this compound)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate.
5. Exploration of its potential as an antioxidant and its applications in the field of oxidative stress research.
In conclusion, Tert-butyl (this compound)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate is a chemical compound with potential applications in medicinal chemistry. Its inhibitory effects on acetylcholinesterase make it a potential candidate for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders. Further research is needed to determine its safety and efficacy, as well as its potential applications in other areas of medicinal chemistry.
Synthesis Methods
The synthesis of Tert-butyl (Tert-butyl (1S,2R,4S,6R)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate involves a multi-step process that includes the reaction of 1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylic acid with tert-butyl chloroformate to form the tert-butyl ester. This is followed by a reaction with 1,3-dibromo-1,1,3,3-tetramethyldisiloxane to yield the desired product.
Scientific Research Applications
Tert-butyl (Tert-butyl (1S,2R,4S,6R)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate has been studied for its potential applications in medicinal chemistry. It has been found to have inhibitory effects on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This makes it a potential candidate for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders.
properties
IUPAC Name |
tert-butyl (1S,2R,4S,6R)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-12(2,3)16-11(15)13-6-8-4-5-10(14-8)9(13)7-13/h8-10,14H,4-7H2,1-3H3/t8-,9+,10+,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWFSHPSKYLGIH-KEPMVKOISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12CC3CCC(C1C2)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@]12C[C@H]3CC[C@@H]([C@@H]1C2)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.